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The following table summarizes the key pharmacokinetic (PK) parameters of vidofludimus calcium (IMU-

838) primarily identified from phase 1 clinical trials in healthy male subjects [1] [2]:

Parameter Value / Finding Notes / Conditions

Absorption & Food
Effect

Well absorbed [1]; no impact
from food [1] [2]

Single daily doses; study compared
fasting vs. fed (10 mg) conditions.

Pharmacokinetics Dose-proportional [1] [2] Observed after single (10-40 mg) and
multiple (30-50 mg) oral doses.

Half-life ((t_{1/2})) ~30 hours (geometric mean at
steady state) [1] [2] [3]

Supports a once-daily dosing regimen.

Time to Steady State ~6-8 days [1] [2] For doses of 30 mg, 40 mg, and 50 mg.

Accumulation Factor ~2 [1] [2] For once-daily dosing.

Primary Metabolic
Route

Hepatic metabolism [1] -

Key CYP Enzyme
Involved

CYP2C8 [1] Identified as the predominant hepatic
cytochrome P450 isoform.

Contribution from
CYP2C9

Yes (smaller role) [1] -
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Parameter Value / Finding Notes / Conditions

Key Metabolite O-demethylated metabolite [1] Formed via O-demethylation; main
metabolite in human hepatocytes.

Metabolism and Mechanism of Action

The metabolic and mechanistic profile of vidofludimus can be visualized through its primary and secondary

pathways. The diagram below integrates the key information from the search results.
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This diagram illustrates the two main facets of vidofludimus's activity identified in the search results:

DHODH Inhibition: Vidofludimus is a potent and selective inhibitor of human dihydroorotate
dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway [1] [4] [5].
This inhibition preferentially affects highly activated lymphocytes (e.g., T-cells and B-cells), leading to

reduced proliferation and pro-inflammatory cytokine release (e.g., IL-17 and IFN-γ) [1] [5].
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Farnesoid X Receptor (FXR) Modulation: Independent research has identified vidofludimus as a

novel modulator of the nuclear receptor FXR [6] [7]. This mechanism is considered a potential basis
for drug repositioning in conditions like non-alcoholic fatty liver disease (NAFLD) [6].

Experimental Methodologies from Key Studies

While detailed lab protocols are not fully available, the search results describe the following key

methodological approaches:

1. Clinical Pharmacokinetic Studies (Phase 1)

Design: Two studies were conducted: a Single Ascending Dose (SAD) study and a Multiple

Ascending Dose (MAD) study [1].
Dosing: In the SAD study, 12 subjects received single doses of 10 mg, 20 mg, or 40 mg under fasting

conditions, or 10 mg under fed conditions. In the MAD study, 52 subjects received multiple doses of
30 mg, 40 mg, or 50 mg [1].

Sample Collection: Blood samples were collected, centrifuged under controlled conditions (5°C for
10 min at ~2000g), and the extracted plasma was stored at -20°C until analysis [1].

2. Identification of Metabolic Enzymes

System Used: The specific enzymes involved in vidofludimus metabolism were identified using

human liver microsomes and human recombinant enzymes [1].
Inhibition Assay: The study utilized CYP-selective inhibitors to pinpoint the contributions of specific

cytochrome P450 isoforms [1].

3. Identification of FXR Modulation

Coregulator Binding Assay (AlphaScreen): This biochemical assay was used to identify

vidofludimus as an FXR ligand by measuring its ability to induce the recruitment of coactivator
peptides to the FXR ligand-binding domain (LBD) [6] [7].

Crystallography: The interaction was further characterized using crystallographic analysis of the
FXR LBD complexed with vidofludimus [6].

Gaps and Limitations in Current Data

The search results lack the following details necessary for a comprehensive technical guide:
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Complete Quantitative PK Parameters: Critical data such as volume of distribution (Vd), clearance

(CL), absolute bioavailability, and protein binding percentage are not reported.
Excretion Data: The route of elimination (e.g., fecal vs. renal) and the extent of excretion of the

parent drug versus metabolites are not detailed.
Detailed In Vitro Protocols: While the types of assays are mentioned, the specific concentrations,

incubation times, and full experimental conditions are not provided.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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